molecular formula C19H21N3O4S B299630 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide

4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide

Katalognummer B299630
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: PQVHLIFAUKMJML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as DBF or DBF-Me, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF-Me is a small molecule inhibitor that has been shown to have promising results in various studies related to cancer and inflammation.

Wissenschaftliche Forschungsanwendungen

4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to have potential applications in various scientific research fields. One of the most promising applications is in cancer research, where 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the proper folding and function of many proteins involved in cancer cell growth and survival. By inhibiting Hsp90, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me can disrupt the activity of these proteins and prevent cancer cell growth.
In addition to cancer research, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has also been studied for its potential anti-inflammatory effects. It has been shown to inhibit the activity of a protein called IKKβ, which is involved in the production of inflammatory cytokines. By blocking IKKβ, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me can reduce inflammation and potentially be used to treat inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me involves its ability to inhibit the activity of specific proteins in cells. As mentioned earlier, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me can inhibit the activity of Hsp90 and IKKβ, which are crucial proteins involved in cancer cell growth and inflammation, respectively. By blocking the activity of these proteins, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me can disrupt the signaling pathways that lead to these processes and prevent their progression.
Biochemical and Physiological Effects
4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to have significant biochemical and physiological effects in various studies. In cancer research, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In addition, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to reduce the expression of proteins involved in angiogenesis (the formation of new blood vessels), which is a crucial process for tumor growth and metastasis.
In studies related to inflammation, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to reduce the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. This suggests that 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me may have potential use in treating inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me in lab experiments is its specificity for the targeted proteins. 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to selectively inhibit the activity of Hsp90 and IKKβ, which reduces the potential for off-target effects. In addition, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me is a small molecule inhibitor, which makes it easier to use in experiments compared to larger molecules such as antibodies.
However, one of the limitations of using 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me in lab experiments is its solubility. 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has limited solubility in water, which can make it difficult to use in certain assays. In addition, the synthesis of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me can be challenging and requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research related to 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me. One potential direction is to investigate the use of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me in combination with other cancer therapies such as chemotherapy or radiation therapy. This could potentially enhance the effectiveness of these therapies and reduce the risk of cancer recurrence.
Another future direction is to investigate the potential use of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me in treating other diseases such as neurodegenerative diseases or viral infections. 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me has been shown to have anti-inflammatory effects, which could potentially be useful in treating diseases that involve inflammation.
Conclusion
In conclusion, 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me is a small molecule inhibitor that has shown promising results in various scientific research fields. Its ability to selectively inhibit the activity of specific proteins makes it a valuable tool for investigating the mechanisms of cancer and inflammation. While there are limitations to its use in lab experiments, the potential applications of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me in treating diseases make it an exciting area of research for the future.

Synthesemethoden

The synthesis of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me involves the reaction of dibenzo[b,d]furan-2-sulfonyl chloride and N,N-dimethylpiperazine in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically refluxed for several hours to ensure complete conversion. The resulting product is then purified using column chromatography to obtain pure 4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide-Me.

Eigenschaften

Molekularformel

C19H21N3O4S

Molekulargewicht

387.5 g/mol

IUPAC-Name

4-dibenzofuran-2-ylsulfonyl-N,N-dimethylpiperazine-1-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-20(2)19(23)21-9-11-22(12-10-21)27(24,25)14-7-8-18-16(13-14)15-5-3-4-6-17(15)26-18/h3-8,13H,9-12H2,1-2H3

InChI-Schlüssel

PQVHLIFAUKMJML-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Kanonische SMILES

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.